(S,E)-Zearalenone
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Overview
Description
(S, e)-Zearalenone, also known as zearalenone, belongs to the class of organic compounds known as zearalenones. These are macrolides which contains a fourteen-member lactone fused to 1, 3-dihydroxybenzene (S, e)-Zearalenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S, e)-zearalenone is primarily located in the membrane (predicted from logP) (S, e)-Zearalenone is a potentially toxic compound.
15,17-dihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraene-7,13-dione is a macrolide and a member of resorcinols.
Scientific Research Applications
Immunotoxicity and Endocrine Disruption : ZEA exhibits immunotoxic properties, affecting immune function in animals. It causes thymic atrophy and impairs acquired immune responses and macrophage activity, acting similarly to estrogen and certain endocrine disruptors (Hueza et al., 2014).
Reproductive Toxicity : ZEA induces apoptosis and autophagy in Leydig cells, impairing reproductive functions. It activates a mitochondria-mediated apoptotic pathway in these cells, leading to reduced sperm concentration, viability, motility, and increased DNA damage in spermatogenic cells (Wang et al., 2014); (Pang et al., 2017).
Genotoxicity and Carcinogenicity : ZEA has shown genotoxic effects, forming DNA adducts in various tissues. It induces hepatocellular adenomas in mice, highlighting its potential carcinogenic risk (Pfohl‐Leszkowicz et al., 1995).
Estrogenic Effects on Neurological and Reproductive Systems : ZEA can act as an estrogen agonist in the brain, influencing sexual behavior and the expression of progestin receptors in female rats. It mimics estradiol's effects, although with less potency (Turcotte et al., 2005).
Mechanisms of Toxicity : Studies reveal ZEA's various toxicological mechanisms, including oxidative stress, DNA damage, and endocrine disruption, affecting liver, immune system, and reproductive organs (Metzler et al., 2010).
Bioactivation and Biotransformation : Research shows that ZEA undergoes bioactivation in animal systems, particularly in pigs, enhancing its estrogenic potency. This transformation is critical in understanding its toxicological impact (Malekinejad et al., 2005).
Mycotoxin Neutralization : Studies indicate the potential of certain bacteria, like Lactococcus lactis and Bifidobacterium sp., in neutralizing ZEA, suggesting avenues for mitigating its impact in contaminated food products (Król et al., 2017).
Environmental Occurrence and Health Risk : ZEA's presence in water sources and its impact on environmental health have been explored, highlighting the need for regular monitoring and assessment of this mycotoxin in ecosystems (Gromadzka et al., 2009).
Properties
CAS No. |
7645-23-0 |
---|---|
Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+ |
InChI Key |
MBMQEIFVQACCCH-XVNBXDOJSA-N |
Isomeric SMILES |
CC1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |
SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
melting_point |
164-165°C |
17924-92-4 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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